Cas no 37831-30-4 (Ethanone, 1-(4-ethoxy-3-pyridinyl)-)
Ethanone, 1-(4-ethoxy-3-pyridinyl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-(4-ethoxy-3-pyridinyl)-
- AKOS023622962
- 37831-30-4
- 1-(4-Ethoxypyridin-3-yl)ethanone
-
- Inchi: 1S/C9H11NO2/c1-3-12-9-4-5-10-6-8(9)7(2)11/h4-6H,3H2,1-2H3
- InChI Key: DUOPWGUJMKALGC-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CN=CC=1C(C)=O
Computed Properties
- Exact Mass: 165.07903
- Monoisotopic Mass: 165.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- PSA: 39.19
Ethanone, 1-(4-ethoxy-3-pyridinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029188983-1g |
1-(4-Ethoxypyridin-3-yl)ethanone |
37831-30-4 | 97% | 1g |
$646.37 | 2023-09-02 |
Ethanone, 1-(4-ethoxy-3-pyridinyl)- Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Ethanone, 1-(4-ethoxy-3-pyridinyl)-
Ethanone, 1-(4-ethoxy-3-pyridinyl)- (CAS No. 37831-30-4): A Comprehensive Overview in Modern Chemical Research
Ethanone, 1-(4-ethoxy-3-pyridinyl)-, identified by its Chemical Abstracts Service (CAS) number 37831-30-4, is a significant compound in the realm of chemical and pharmaceutical research. This heterocyclic ketone derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound's molecular structure, featuring a pyridine ring substituted with an ethoxy group at the 4-position and a ketone moiety at the 1-position, makes it a versatile scaffold for further chemical modifications and biological investigations.
The Ethanone, 1-(4-ethoxy-3-pyridinyl)- molecule exhibits a high degree of functional diversity, which is attributed to the presence of both electron-withdrawing and electron-donating groups. The pyridine ring contributes to its aromaticity and influences its electronic properties, while the ethoxy group enhances solubility and metabolic stability. These characteristics make it an attractive candidate for the development of novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives. The Ethanone, 1-(4-ethoxy-3-pyridinyl)- compound has been studied for its possible role in modulating various biological pathways. For instance, preliminary studies suggest that it may interact with enzymes and receptors involved in inflammation and pain signaling. This has prompted researchers to investigate its efficacy as a potential anti-inflammatory and analgesic agent.
One of the most compelling aspects of Ethanone, 1-(4-ethoxy-3-pyridinyl)- is its structural flexibility, which allows for extensive chemical derivatization. Researchers have synthesized numerous analogs by modifying different functional groups within the molecule. These derivatives have been tested for their biological activity, revealing several promising candidates for further development. The ability to fine-tune the chemical structure enables scientists to optimize potency, selectivity, and pharmacokinetic properties.
The synthesis of Ethanone, 1-(4-ethoxy-3-pyridinyl)- involves multi-step organic reactions that highlight the compound's synthetic accessibility. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been particularly useful in constructing the desired molecular framework. These synthetic approaches not only facilitate laboratory-scale production but also lay the groundwork for large-scale manufacturing processes.
The pharmacokinetic profile of Ethanone, 1-(4-ethoxy-3-pyridinyl)- is another area of active investigation. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its moderate lipophilicity ensures good cell membrane permeability, while its metabolic stability allows for prolonged biological activity. These attributes are crucial for developing drugs that can be administered orally and maintain therapeutic levels over an extended period.
In addition to its pharmaceutical applications, Ethanone, 1-(4-ethoxy-3-pyridinyl)- has shown promise in material science research. Its unique electronic properties make it a candidate for use in organic semiconductors and electronic devices. The compound's ability to form stable complexes with other molecules also opens up possibilities in supramolecular chemistry and nanotechnology.
The future directions of research on Ethanone, 1-(4-ethoxy-3-pyridinyl)- are multifaceted. Ongoing studies aim to uncover new biological targets and mechanisms of action, while computational modeling techniques are being used to predict drug-like properties more accurately. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical applications.
In conclusion, Ethanone, 1-(4-ethoxy-3-pyridinyl)- (CAS No. 37831-30-4) is a versatile compound with significant potential in both medicinal chemistry and material science. Its unique structural features and favorable pharmacokinetic properties make it an invaluable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As our understanding of its biological activities continues to grow, so too will its applications across various scientific disciplines.
37831-30-4 (Ethanone, 1-(4-ethoxy-3-pyridinyl)-) Related Products
- 191725-82-3(1-(4-methoxypyridin-3-yl)ethan-1-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)